COPPER(II) FLUORIDE DIHYDRATE

Vue d'ensemble

Description

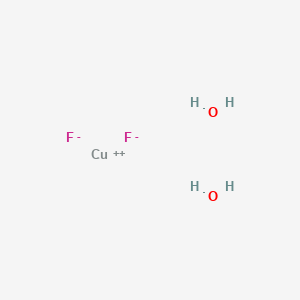

COPPER(II) FLUORIDE DIHYDRATE (CuF₂·2H₂O) is an inorganic compound that appears as a blue crystalline powder. It is a hydrated form of copper(II) fluoride and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: COPPER(II) FLUORIDE DIHYDRATE can be synthesized through several methods:

Direct Fluorination: Copper metal reacts with fluorine gas at elevated temperatures (around 400°C) to form copper(II) fluoride, which can then be hydrated to obtain the dihydrate form.

Reaction with Hydrofluoric Acid: Copper oxide or copper carbonate can be dissolved in hydrofluoric acid to form copper(II) fluoride, which is then hydrated to produce the dihydrate form.

Industrial Production Methods: Industrial production of copper difluoride, dihydrate typically involves the reaction of copper salts with hydrofluoric acid under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Thermal Decomposition

CuF₂·2H₂O undergoes stepwise decomposition under heat:

-

Dehydration : Loss of water molecules occurs at moderate temperatures (above 132°C), forming anhydrous CuF₂ or intermediate phases like Cu(OH)F :

-

High-Temperature Breakdown : Above 950°C, anhydrous CuF₂ decomposes into copper(I) fluoride (CuF) and fluorine gas :

| Reaction Step | Conditions | Products | Source |

|---|---|---|---|

| Dehydration | >132°C | CuF₂ or Cu(OH)F + H₂O + HF | |

| Fluorine Loss | >950°C | 2CuF + F₂ |

Hydrolysis and Aqueous Reactivity

CuF₂·2H₂O displays limited solubility in cold water but decomposes in hot water, forming basic copper-hydroxide-fluoride complexes 2 :

-

Solubility : Slight dissociation into Cu²⁺ and F⁻ ions in cold water, with a solubility of ~4.7 g/100 mL at 20°C .

Fluorination Reactions

CuF₂·2H₂O acts as a fluorinating agent in organic synthesis under controlled conditions:

-

Aromatic Fluorination : At 450°C in oxygen, it fluorinates benzene derivatives to yield fluoroaromatics (e.g., fluorobenzene) :

-

Deoxyfluorination : With carbodiimides (e.g., DIC), it facilitates deoxyfluorination of alcohols to alkyl fluorides. The reaction requires trace water for activation .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzene | 450°C, O₂ | Fluorobenzene | >95% | |

| Alcohols | DIC, RT | Alkyl fluorides | 60–85% |

Coordination Chemistry and Catalysis

The hydrated structure enhances catalytic activity in redox reactions:

-

Oxidative Trifluoromethylation : CuF₂·2H₂O reacts with CF₃SiMe₃ and aryl boronic acids (e.g., PhB(OH)₂) in DMF, producing trifluoromethylated arenes via a Cu(II)/Cu(III) disproportionation pathway :

-

Nitric Oxide Decomposition : Catalyzes NOₓ reduction in emissions control systems, regenerating via O₂/HF cycles .

Electrochemical Behavior

In lithium-ion batteries, CuF₂·2H₂O participates in conversion reactions but faces reversibility challenges due to copper dissolution. Fluorinated electrolytes suppress dissolution, enabling limited cycling stability :

| Application | Key Finding | Source |

|---|---|---|

| Battery Cathodes | Irreversible cycling without fluorinated electrolytes |

Stability and Hygroscopicity

CuF₂·2H₂O is hygroscopic, gradually converting to Cu(OH)F in humid environments . This property necessitates anhydrous storage for synthetic applications.

Applications De Recherche Scientifique

Battery Technology

Copper(II) fluoride dihydrate has garnered attention in the development of fluoride-ion batteries. These batteries exhibit a high theoretical energy density, surpassing that of traditional lithium-ion batteries. The theoretical conversion potential is about 3.55 V with a specific capacity of 527 mAh/g .

Case Study : Research has demonstrated the successful use of CuF₂ as a cathode material in fluoride-ion batteries, particularly when combined with fluorinated high-concentration electrolytes that mitigate copper dissolution, enhancing the reversibility of the electrode .

| Property | Value |

|---|---|

| Theoretical Energy Density | Higher than lithium-ion |

| Theoretical Conversion Potential | 3.55 V |

| Specific Capacity | 527 mAh/g |

Catalysis and Organic Synthesis

This compound serves as an effective fluorinating agent in organic synthesis. It is utilized for the synthesis of fluorinated aromatic compounds and can facilitate reactions such as the isomerization of pentane and hexane .

Example Reaction : CuF₂ can convert benzene into fluorobenzene using hydrochloric acid and oxygen, showcasing its utility in creating fluorinated compounds essential for pharmaceuticals and agrochemicals.

Ceramics and Material Science

In materials science, CuF₂·2H₂O is employed in the production of ceramics and as a flux in brazing and soldering processes. Its properties enhance the mechanical strength and thermal stability of ceramic materials, making it valuable in high-temperature applications .

| Application | Details |

|---|---|

| Ceramics | Enhances mechanical strength |

| Flux in Brazing/Soldering | Improves bonding quality |

Termite Repellent

Another notable application of this compound is its use as a termite repellent. The compound's toxic properties make it effective against various pests, providing an alternative to chemical insecticides .

Safety Considerations

This compound is classified as toxic if inhaled or ingested, necessitating careful handling procedures to minimize exposure risks .

Mécanisme D'action

The mechanism of action of copper difluoride, dihydrate involves its ability to act as an oxidizing agent and a fluorinating agent. It can oxidize iodide ions to iodine and fluorinate aromatic hydrocarbons through substitution reactions. The molecular targets and pathways involved include the interaction with iodide ions and aromatic hydrocarbons, leading to the formation of iodine and fluorinated aromatic compounds, respectively .

Comparaison Avec Des Composés Similaires

COPPER(II) FLUORIDE DIHYDRATE can be compared with other similar compounds such as:

Copper(II) Chloride (CuCl₂): Similar in structure but contains chloride ions instead of fluoride ions.

Copper(II) Bromide (CuBr₂): Contains bromide ions and exhibits different reactivity compared to copper difluoride.

Silver(II) Fluoride (AgF₂): Another metal fluoride with different chemical properties and applications.

Uniqueness: this compound is unique due to its high oxidizing power and ability to fluorinate aromatic compounds at high temperatures, making it valuable in organic synthesis and industrial applications .

Activité Biologique

Copper(II) fluoride dihydrate (CuF₂·2H₂O) is an inorganic compound that has garnered interest due to its unique biological activities, structural properties, and potential applications in various fields, including medicine and materials science. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound crystallizes in a monoclinic structure, with two formula units per unit cell. The Cu(II) ions are coordinated by fluorine and water molecules, forming a distorted octahedral geometry. The crystal structure is characterized by specific bond lengths and angles that influence its chemical reactivity and biological interactions .

Table 1: Crystal Structure Parameters of CuF₂·2H₂O

| Parameter | Value |

|---|---|

| Space Group | C2h(3)—12/m |

| a (Å) | 6.416 |

| b (Å) | 7.397 |

| c (Å) | 3.301 |

| β (degrees) | 99.6 |

Antimicrobial Properties

Copper compounds, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated that copper ions can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death. The effectiveness of CuF₂·2H₂O against various pathogens makes it a candidate for use in antimicrobial coatings and treatments.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of copper(II) complexes on human cancer cell lines. For instance, copper(II) complexes containing natural flavonoids have shown significant in vitro cytotoxicity against cancer cells such as A549 lung carcinoma and HeLa cervix epithelioid cells. These studies suggest that copper ions may induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Copper(II) Fluoride Complexes

A study investigated the cytotoxicity of copper(II) fluoride complexes formed with amino acids. The results indicated that these complexes exhibited varying degrees of cytotoxicity depending on the amino acid used, highlighting the influence of ligand interactions on biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : Copper ions can catalyze the formation of ROS, leading to oxidative stress in cells. This process can damage cellular components, including lipids, proteins, and DNA.

- Cell Membrane Disruption : The interaction of copper ions with cellular membranes can compromise their integrity, resulting in cell lysis.

- Apoptotic Pathways : Copper-induced oxidative stress may activate apoptotic pathways, leading to programmed cell death.

Applications in Medicine

Given its biological activity, this compound has potential applications in:

- Antimicrobial Agents : Its ability to inhibit bacterial growth makes it suitable for developing antimicrobial surfaces or treatments.

- Cancer Therapy : As part of copper complexes, it may enhance the efficacy of chemotherapeutic agents through combined action against cancer cells.

Propriétés

IUPAC Name |

copper;difluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRICEWDSISGPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[F-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158788 | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-88-1 | |

| Record name | Cupric fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.